Acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester is an organic compound with the molecular formula C9H9NO4S It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the phenyl ring is substituted with a nitro group and a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester typically involves the reaction of methyl 2-nitrophenylacetic acid with appropriate reagents. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This reaction proceeds under mild conditions and provides a good yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfinyl group can be reduced to a sulfide group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Conversion of the sulfinyl group to a sulfide group.
Substitution: Formation of amides or alcohol derivatives from the ester group.
Scientific Research Applications
Acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitro and sulfinyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety.
4-Nitrophenylacetic acid: Similar structure but with a nitro group at the para position.
2-Nitrophenylacetic acid: Lacks the sulfinyl group present in acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester.
Uniqueness
This compound is unique due to the presence of both nitro and sulfinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable reagent and research tool.
Properties
CAS No. |
139326-42-4 |
---|---|
Molecular Formula |
C9H9NO5S |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
methyl 2-(2-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C9H9NO5S/c1-15-9(11)6-16(14)8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3 |
InChI Key |
MJCRVNLFBAINLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.